4-[(4-propan-2-ylphenyl)methyl]morpholine
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Overview
Description
4-[(4-propan-2-ylphenyl)methyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-propan-2-ylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-propan-2-ylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-(bromomethyl)-1-isopropylbenzene. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the bromomethyl group, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 4-[(4-acetylphenyl)methyl]morpholine.
Reduction: Formation of this compound derivatives with saturated side chains.
Substitution: Formation of nitro or halogenated derivatives of the parent compound.
Scientific Research Applications
4-[(4-propan-2-ylphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(4-propan-2-ylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 4-[(4-methoxyphenyl)methyl]morpholine
- 4-[(4-chlorophenyl)methyl]morpholine
- 4-[(4-bromophenyl)methyl]morpholine
Comparison: 4-[(4-propan-2-ylphenyl)methyl]morpholine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-16-10-8-15/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIKYXGLAUBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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